molecular formula C24H25N3O5 B11390161 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B11390161
M. Wt: 435.5 g/mol
InChI Key: CMDYZKWFMDXFRQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an oxazole ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The initial steps often include the formation of the oxazole ring through cyclization reactions. Subsequent steps involve the introduction of the methoxy groups and the ethylamino substituent. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substituents.

    Caffeine: An alkaloid with a purine structure.

    Heparinoid: Compounds similar to heparin, found in marine organisms.

Uniqueness

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H25N3O5/c1-28-19-8-5-16(13-21(19)30-3)7-10-23-27-18(15-25)24(32-23)26-12-11-17-6-9-20(29-2)22(14-17)31-4/h5-10,13-14,26H,11-12H2,1-4H3/b10-7+

InChI Key

CMDYZKWFMDXFRQ-JXMROGBWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C=CC3=CC(=C(C=C3)OC)OC)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.